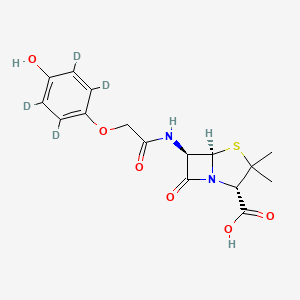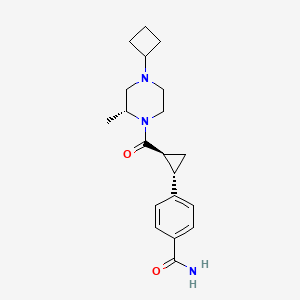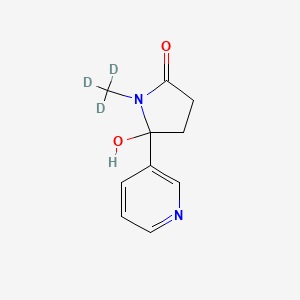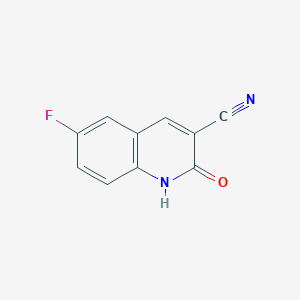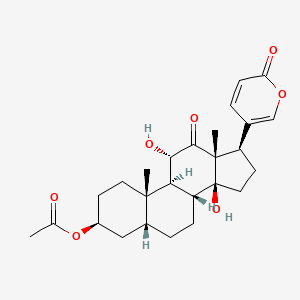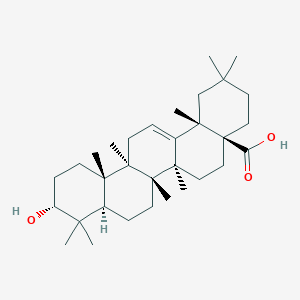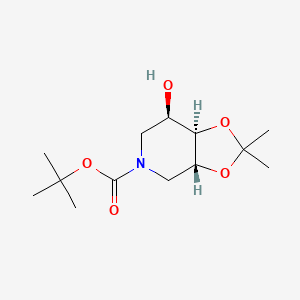
SC-Val-Cit-PAB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SC-Val-Cit-PAB is a cleavable linker used in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues. The compound consists of a valine-citrulline dipeptide and a para-aminobenzyl alcohol (PAB) spacer, which is cleavable by cathepsin B, an enzyme found in lysosomes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SC-Val-Cit-PAB involves several steps:
Formation of the Valine-Citrulline Dipeptide: This step involves the coupling of valine and citrulline using standard peptide synthesis techniques.
Attachment of Para-Aminobenzyl Alcohol: The dipeptide is then linked to para-aminobenzyl alcohol through a carbamate bond.
Purification: The final product is purified using chromatographic techniques to ensure high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale peptide synthesis reactors are used to produce the valine-citrulline dipeptide.
Automated Coupling: Automated systems are employed to couple the dipeptide with para-aminobenzyl alcohol.
High-Throughput Purification: Industrial chromatography systems are used for purification.
化学反応の分析
Types of Reactions
SC-Val-Cit-PAB undergoes several types of chemical reactions:
Cleavage by Cathepsin B: The compound is cleaved by cathepsin B in lysosomes, releasing the cytotoxic drug.
Hydrolysis: The carbamate bond can be hydrolyzed under acidic conditions.
Substitution Reactions: The para-aminobenzyl alcohol moiety can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Cathepsin B: Used for enzymatic cleavage.
Acidic Conditions: Employed for hydrolysis reactions.
Nucleophiles: Used in substitution reactions
Major Products
Cytotoxic Drug: Released upon cleavage by cathepsin B.
Hydrolyzed Products: Formed under acidic conditions.
Substituted Products: Resulting from nucleophilic substitution
科学的研究の応用
SC-Val-Cit-PAB is widely used in scientific research, particularly in the development of ADCs for cancer therapy. Its applications include:
Targeted Drug Delivery: Used to deliver cytotoxic drugs specifically to cancer cells.
Cancer Research: Employed in studies to understand the mechanisms of drug delivery and efficacy.
Bioconjugation: Utilized in the development of various bioconjugates for targeted therapy .
作用機序
SC-Val-Cit-PAB exerts its effects through the following mechanism:
Targeting Cancer Cells: The ADC binds to specific antigens on cancer cells.
Internalization: The ADC is internalized into the cancer cell via endocytosis.
Cleavage by Cathepsin B: In the lysosome, cathepsin B cleaves the this compound linker, releasing the cytotoxic drug.
Drug Action: The released drug exerts its cytotoxic effects, leading to cell death
類似化合物との比較
SC-Val-Cit-PAB is unique due to its specific cleavage by cathepsin B and its use in ADCs. Similar compounds include:
Glycine-Phenylalanine-Leucine-Glycine (GFLG) Linker: Another cleavable linker used in ADCs.
Maleimide Linkers: Commonly used for bioconjugation but less specific in cleavage.
Disulfide Linkers: Cleavable under reducing conditions but not as specific as this compound
This compound stands out due to its specificity and efficiency in targeted drug delivery, making it a valuable tool in cancer therapy research .
特性
分子式 |
C28H40N6O9 |
|---|---|
分子量 |
604.7 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate |
InChI |
InChI=1S/C28H40N6O9/c1-17(2)25(33-21(36)7-3-4-8-24(39)43-34-22(37)13-14-23(34)38)27(41)32-20(6-5-15-30-28(29)42)26(40)31-19-11-9-18(16-35)10-12-19/h9-12,17,20,25,35H,3-8,13-16H2,1-2H3,(H,31,40)(H,32,41)(H,33,36)(H3,29,30,42)/t20-,25-/m0/s1 |
InChIキー |
YIYZNUPSCFOSEP-CPJSRVTESA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)ON2C(=O)CCC2=O |
正規SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)ON2C(=O)CCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


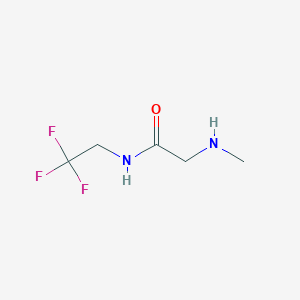
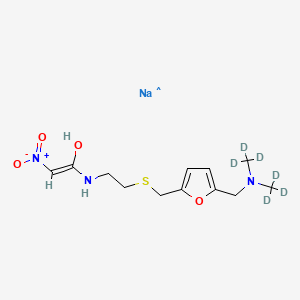
![Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)
![3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one](/img/structure/B12431834.png)


